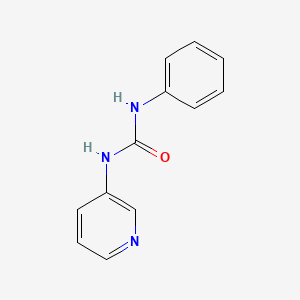
ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate (EAPC) is a trifluoromethylated pyrazole-based compound that has recently been studied for its potential uses in medicinal chemistry and laboratory experiments. It is a derivative of pyrazole, a five-membered heterocyclic compound, which is found in a variety of natural products and has been used to synthesize a number of pharmaceuticals. EAPC has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. In addition, its unique trifluoromethylation allows for increased solubility and stability in aqueous solutions, thus making it an attractive candidate for further research.
Scientific Research Applications
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has been studied for its potential use in a variety of scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and antifungal properties. In addition, its trifluoromethylation allows for increased solubility and stability in aqueous solutions, making it an attractive candidate for further research.
ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has been used in a number of studies to investigate the effects of its anti-inflammatory, anti-cancer, and antifungal properties. It has been shown to inhibit the growth of certain cancer cell lines, as well as reduce inflammation in animal models. In addition, it has been used to study the mechanism of action of certain antifungal drugs, as well as the effects of antifungal drugs on the growth of fungi.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is not yet fully understood. However, it is believed that its trifluoromethylation allows for increased solubility and stability in aqueous solutions, thus making it more bioavailable. In addition, its ability to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models suggests that it may act as an inhibitor of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate are not yet fully understood. However, its anti-inflammatory, anti-cancer, and antifungal properties suggest that it may have a wide range of biological activities. In addition, its ability to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models suggests that it may act as an inhibitor of certain enzymes involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is its trifluoromethylation, which allows for increased solubility and stability in aqueous solutions, thus making it more bioavailable. In addition, its ability to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models suggests that it may act as an inhibitor of certain enzymes involved in the inflammatory response.
However, there are also a number of limitations associated with the use of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on humans are not yet known. In addition, the synthesis of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is a two-step process, which can be time-consuming and difficult to scale up for larger experiments.
Future Directions
Given the potential of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate for use in medicinal chemistry and laboratory experiments, there are a number of future directions that can be explored. For example, further research can be conducted on the mechanism of action of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate, as well as its effects on humans. In addition, the synthesis of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate can be optimized to make it easier to scale up for larger experiments. Finally, further research can be conducted on the potential uses of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate in the development of new drugs and therapeutic agents.
Synthesis Methods
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate can be synthesized from ethyl 5-amino-1-phenylpyrazole-4-carboxylate (EPPC) and trifluoroacetic acid (TFA). The synthesis of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate involves a two-step process. First, EPPC is reacted with TFA in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate, ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate (ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate). This intermediate is then reacted with an acid, such as hydrochloric acid, to form the final product, ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 2,2,2-trifluoroethyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "Ethyl 5-amino-1H-pyrazole-4-carboxylate", "2,2,2-trifluoroethyl iodide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add ethyl 5-amino-1H-pyrazole-4-carboxylate and base to a reaction flask", "Add 2,2,2-trifluoroethyl iodide dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold water and dry under vacuum" ] } | |
CAS RN |
1020722-97-7 |
Product Name |
ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate |
Molecular Formula |
C8H10F3N3O2 |
Molecular Weight |
237.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B6168752.png)
